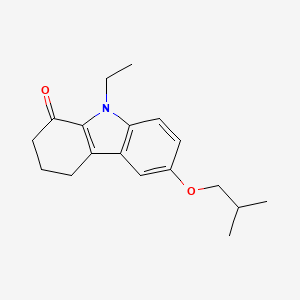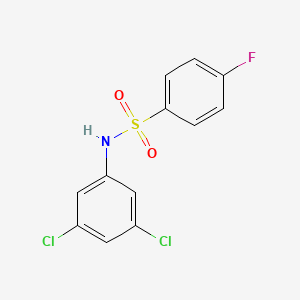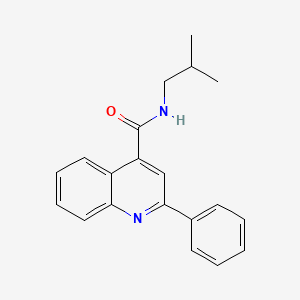
9-ETHYL-6-(2-METHYLPROPOXY)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-ETHYL-6-(2-METHYLPROPOXY)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE is a compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This specific compound is notable for its unique structural features, which include an ethyl group, a methylpropoxy group, and a tetrahydrocarbazole core.
科学的研究の応用
9-ETHYL-6-(2-METHYLPROPOXY)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-6-(2-METHYLPROPOXY)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 9-ethylcarbazole with 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropoxy group. This is followed by a reduction step to convert the carbazole to tetrahydrocarbazole, and finally, a cyclization reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation steps, continuous flow reactors for alkylation, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrocarbazole core, leading to the formation of carbazole derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The ethyl and methylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Fully saturated carbazole derivatives.
Substitution: Compounds with different alkyl or aryl groups replacing the ethyl or methylpropoxy groups.
作用機序
The mechanism of action of 9-ETHYL-6-(2-METHYLPROPOXY)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound, known for its aromatic properties and applications in organic electronics.
9-Ethylcarbazole: A simpler derivative with similar applications but lacking the methylpropoxy group.
6-(2-Methylpropoxy)carbazole: Another derivative with the methylpropoxy group but without the ethyl group.
Uniqueness
9-ETHYL-6-(2-METHYLPROPOXY)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE is unique due to the combination of its ethyl and methylpropoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or biological characteristics.
特性
IUPAC Name |
9-ethyl-6-(2-methylpropoxy)-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-19-16-9-8-13(21-11-12(2)3)10-15(16)14-6-5-7-17(20)18(14)19/h8-10,12H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLYKFUMUJEPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC(C)C)C3=C1C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B5577118.png)
![N-[4-(cyanomethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5577132.png)
![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)
![7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B5577176.png)
![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)




